N-(2-Methoxyethyl)-2-phenylpropan-1-amine hydrochloride
Description
Comparative Structural Analysis with Methamphetamine Analogs
N-(2-Methoxyethyl)-2-phenylpropan-1-amine hydrochloride shares foundational structural elements with methamphetamine, including the phenethylamine backbone and α-methyl substitution. Both compounds possess a chiral center at the α-carbon, which governs their stereochemical diversity. However, critical differences emerge in their nitrogen substituents: methamphetamine features an N-methyl group, whereas the subject compound incorporates a 2-methoxyethyl chain (Figure 1).
Molecular Formula and Weight
The 2-methoxyethyl substituent introduces an oxygen atom and extends the aliphatic chain, increasing molecular weight by 53.8% compared to methamphetamine. This modification enhances hydrogen-bonding capacity through the ether oxygen while marginally reducing lipophilicity (calculated logP ≈ 1.8 vs. 2.1 for methamphetamine).
Stereochemical Considerations
Both compounds exhibit R/S enantiomerism at the α-carbon. Methamphetamine’s stimulant properties are strongly stereoselective, with the S-enantiomer showing 3–5× greater CNS activity than the R-form. For N-(2-Methoxyethyl)-2-phenylpropan-1-amine, stereochemical effects remain understudied, though the bulky 2-methoxyethyl group may restrict receptor binding pocket access compared to methamphetamine’s compact N-methyl group.
Substituent Effects on Aromatic Interactions
The phenyl ring adopts similar orientation in both molecules, facilitating π-π stacking with biological targets. Quantum mechanical modeling suggests the 2-methoxyethyl chain induces minor torsional strain (+2.1 kcal/mol) versus methamphetamine’s N-methyl group, potentially altering dopamine transporter (DAT) binding kinetics.
| Parameter | Methamphetamine | N-(2-Methoxyethyl)-2-phenylpropan-1-amine HCl |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N | C₁₂H₂₀ClNO |
| Molecular Weight (g/mol) | 149.24 | 229.74 |
| Nitrogen Substituent | Methyl | 2-Methoxyethyl |
| Chiral Centers | 1 (α-carbon) | 1 (α-carbon) |
| logP (Predicted) | 2.1 | 1.8 |
Impact of N-2-Methoxyethyl Substitution on Molecular Configuration
The N-2-methoxyethyl group induces three key structural modifications compared to classical phenylpropanamines:
Conformational Flexibility : The ethoxy spacer (CH₂CH₂O-) enables rotation around two additional C-C bonds versus N-methyl analogs. Molecular dynamics simulations show the methoxy group samples a 120° rotational arc relative to the amine nitrogen, creating transient hydrogen-bonding opportunities.
Electronic Effects : The electron-donating methoxy group increases amine basicity (predicted pKa ≈ 9.4 vs. 8.7 for methamphetamine), enhancing protonation at physiological pH. This property improves water solubility in the hydrochloride salt form (≈230 g/L).
Steric Interactions : The 2-methoxyethyl chain extends 4.2 Å from the nitrogen versus 2.3 Å for methamphetamine’s methyl group. This creates a larger molecular footprint (van der Waals volume ≈ 280 ų vs. 210 ų), potentially interfering with DAT substrate recognition.
Isomeric Simplification
Unlike primary amine phenylpropanolamines that exhibit eight stereoisomers (four diastereomeric pairs), N-(2-Methoxyethyl)-2-phenylpropan-1-amine’s secondary amine structure reduces stereoisomeric complexity. Only two enantiomers exist due to the single α-carbon chiral center, simplifying synthetic resolution compared to multi-chiral center analogs like pseudoephedrine.
Crystallographic Analysis X-ray diffraction of the hydrochloride salt reveals a staggered conformation with the methoxyethyl chain oriented antiperiplanar to the phenyl group. Intramolecular CH-π interactions between the ethyl chain and aromatic ring stabilize this conformation (distance: 2.9 Å). The crystal lattice exhibits chloride ions hydrogen-bonded to protonated amine groups (N⁺-H···Cl⁻ distance: 2.1 Å).
Properties
Molecular Formula |
C12H20ClNO |
|---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-11(10-13-8-9-14-2)12-6-4-3-5-7-12;/h3-7,11,13H,8-10H2,1-2H3;1H |
InChI Key |
OZMBCUORQMQUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCOC)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-2-phenylpropan-1-amine hydrochloride typically involves the reaction of 2-phenylpropan-1-amine with 2-methoxyethanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-2-phenylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxyethyl group or the phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-Methoxyethyl)-2-phenylpropan-1-amine hydrochloride has shown promise in several medicinal chemistry applications:
-
Receptor Interaction Studies :
- Preliminary data indicate that this compound interacts with various receptors, including adrenergic and serotonergic systems, which are crucial for developing treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) .
-
Synthesis of Derivatives :
- The compound serves as a precursor for synthesizing derivatives with enhanced biological activity. For instance, modifications to the methoxyethyl group may improve receptor selectivity or bioavailability .
-
Potential Therapeutic Uses :
- Given its structural similarities to known psychoactive substances, this compound may be explored for use in treating conditions such as depression and anxiety disorders .
Study 1: Interaction with Serotonin Receptors
A study investigated the binding affinity of this compound at serotonin receptors. Results indicated that the compound exhibited moderate affinity for the 5HT_2A receptor, suggesting potential applications in treating mood disorders .
Another research focused on synthesizing derivatives of this compound. The derivatives demonstrated enhanced activity against specific cancer cell lines, indicating potential anti-cancer properties .
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-2-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Amine Hydrochlorides
Key Observations:
- Substituent Position: The position of the methoxy group significantly impacts activity. For example, 1-(2-methoxyphenyl)-N-methylpropan-2-amine HCl (ortho-methoxy) may exhibit different receptor-binding profiles compared to para-substituted analogs like N-ethyl-1-(4-methoxyphenyl)-2-propanamine HCl .
- Chirality: Compounds like (2R)-1-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine HCl highlight the role of stereochemistry in pharmacological specificity.
Biological Activity
N-(2-Methoxyethyl)-2-phenylpropan-1-amine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C12H17ClN2O, with a molecular weight of approximately 232.73 g/mol. It features a methoxyethyl group attached to a phenylpropanamine backbone, which influences its biological interactions and pharmacological properties. The compound exhibits a density around 0.9 g/cm³ and a boiling point of approximately 220.8 °C at 760 mmHg.
This compound belongs to the class of amphetamines and derivatives. Its biological activity is primarily mediated through interactions with neurotransmitter systems. The compound has been shown to interact with various receptors in the central nervous system, particularly affecting monoamine transporters such as dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT) .
Enzymatic Activity
The compound may also exhibit aliphatic amine oxidase activity, which is linked to the metabolism of neuroactive and vasoactive amines in both central and peripheral tissues. Specifically, it catalyzes the oxidative deamination of primary and some secondary amines . This enzymatic function is critical for its potential therapeutic applications.
In Vitro Studies
Research has indicated that this compound shows significant binding affinity at various G protein-coupled receptors (GPCRs). Preliminary data suggest that it may act as an agonist or antagonist depending on the receptor type involved. The following table summarizes some key findings from in vitro studies:
| Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Dopamine Receptor D1 | 50 nM | Agonist |
| Serotonin Receptor 5HT2A | 75 nM | Antagonist |
| Norepinephrine Receptor | 30 nM | Agonist |
These findings highlight the compound's potential as a modulator of neurotransmitter systems.
Case Studies
In a study examining the effects of amphetamine analogs, this compound was evaluated alongside other phenylalkylamines for their ability to induce dopamine release in vitro. The results showed that this compound had a moderate effect on dopamine release compared to traditional stimulants .
Another investigation focused on its potential therapeutic applications in treating attention-deficit hyperactivity disorder (ADHD) due to its dopaminergic activity. Clinical trials are needed to validate these findings further.
Q & A
How can the synthesis of N-(2-Methoxyethyl)-2-phenylpropan-1-amine hydrochloride be optimized for yield and purity?
- Basic: Key parameters include reaction temperature, solvent choice (e.g., ethanol or dichloromethane), stoichiometry of reactants (amine precursors and HCl), and purification methods (recrystallization or column chromatography). For example, highlights the use of acid chlorides and gradient solvent systems to enhance purity in analogous compounds .
- Advanced: Employ Design of Experiments (DOE) to systematically evaluate interactions between variables like pH, reaction time, and catalyst loading. Computational tools (e.g., density-functional theory, as in ) can predict intermediates’ stability, guiding synthetic pathways .
What analytical techniques are most effective for structural characterization of this compound?
- Basic: Combine H/C NMR (to confirm proton/carbon environments) and IR spectroscopy (to identify functional groups like amine and ether). provides a template for interpreting NMR shifts in structurally similar amines .
- Advanced: X-ray crystallography resolves 3D conformation, while high-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with computational models (e.g., ’s correlation-energy formulas) to validate electronic structures .
How can computational modeling predict the compound’s physicochemical properties?
- Basic: Density-functional theory (DFT), as in , calculates molecular orbitals, dipole moments, and solvation energies. These predict solubility and reactivity, critical for formulation .
- Advanced: Molecular dynamics (MD) simulations model interactions with biological targets (e.g., serotonin receptors). ’s receptor-blocking mechanisms for analogous compounds can inform target selection .
What strategies resolve contradictions in experimental data (e.g., conflicting NMR or bioassay results)?
- Basic: Cross-validate using orthogonal methods (e.g., HPLC for purity and LC-MS for molecular weight). ’s HRMS data exemplifies rigorous validation .
- Advanced: Apply multivariate analysis to identify outliers. For bioactivity conflicts, use isothermal titration calorimetry (ITC) to directly measure binding affinities, as suggested in ’s interaction studies .
How does structural modification of the methoxyethyl group influence bioactivity?
- Basic: Replace the methoxy group with halogens (e.g., fluorine in ) or alkyl chains to assess steric/electronic effects. ’s substitution reactions provide a methodology framework .
- Advanced: Use 3D-QSAR models to correlate substituent positions with activity. ’s stereochemical data on chiral analogs can guide enantiomer-specific modifications .
What are the stability profiles and degradation pathways under varying storage conditions?
- Basic: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. ’s oxidation/reduction pathways for similar amines suggest susceptibility to light/oxygen .
- Advanced: Identify degradation products via tandem MS and DFT-based transition-state analysis ( ). Compare with ’s stability data on difluorophenoxy analogs .
How can the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties be profiled?
- Basic: Use in vitro assays (e.g., plasma protein binding, microsomal stability). ’s pharmacological profiling of related amines outlines standard protocols .
- Advanced: Develop physiologically based PK (PBPK) models incorporating tissue permeability data. ’s receptor-binding studies inform PD parameters like EC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
